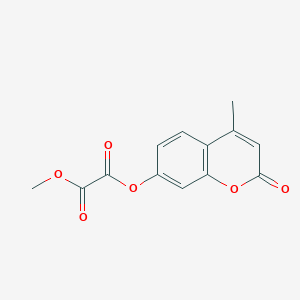

methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate

Description

Properties

IUPAC Name |

1-O-methyl 2-O-(4-methyl-2-oxochromen-7-yl) oxalate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O6/c1-7-5-11(14)19-10-6-8(3-4-9(7)10)18-13(16)12(15)17-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBPWQZBKMMJDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Analytical Applications of Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate

Executive Summary

Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4), commercially designated as Chemodosimeter 1 or Pi-Probe-1 , is a highly specialized, reaction-based fluorogenic sensor[1]. It represents a significant milestone in analytical chemistry as the first synthetic chemodosimeter engineered specifically for the selective detection of inorganic phosphate (Pi) in complex aqueous and biological matrices[2].

Unlike traditional binding-based sensors, this probe relies on an irreversible chemical reaction—a nucleophilic acyl substitution—to yield a massive, 91-fold fluorescence enhancement[3]. This whitepaper dissects the chemical properties, mechanistic causality, and field-proven protocols required to deploy this probe successfully.

Physicochemical Profiling

The structural architecture of Chemodosimeter 1 is elegantly bipartite: it consists of a 4-methylumbelliferone (4-MU) fluorophore core covalently masked by a methyl oxalate reactive moiety. The conjugation of the electron-withdrawing oxalate group quenches the intrinsic fluorescence of the coumarin core, rendering the intact probe optically silent.

Table 1: Core Chemical Properties

| Property | Value |

| Chemical Name | Methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate |

| Common Synonyms | Chemodosimeter 1, Pi-Probe-1 |

| CAS Registry Number | 1643616-33-4 |

| Molecular Formula | C13H10O6 |

| Molecular Weight | 262.21 g/mol |

| Pre-cleavage State | Non-fluorescent (Quenched) |

| Post-cleavage State | Highly Fluorescent (Ex: ~330 nm / Em: ~450 nm) |

Mechanistic Action: The Pi-Responsive Trigger

To utilize this probe effectively, one must understand the causality of its design. Why an oxalate ester?

The oxalate group is highly electrophilic due to the adjacent carbonyl carbons pulling electron density away from the ester linkage. Inorganic phosphate (Pi), which exists primarily as

The release of the hydroxyl group restores the intramolecular charge transfer (ICT) of the coumarin system, triggering an intense "Turn-On" fluorescent signal.

Caption: Reaction mechanism of Pi-driven ester cleavage releasing the 4-MU fluorophore.

Table 2: Analyte Selectivity Profile

The steric hindrance and differential nucleophilicity of the oxalate ester prevent cleavage by bulky polyphosphates, ensuring high fidelity for Pi[3].

| Analyte | Fluorescence Enhancement | Reactivity Status |

| Inorganic Phosphate (Pi) | ~91-fold increase | Highly Reactive |

| Pyrophosphate (PPi) | < 2-fold increase | Minimal Interference |

| ATP / ADP / AMP | < 2-fold increase | Minimal Interference |

| Sulfate / Chloride / Acetate | Negligible | Non-reactive |

Experimental Protocols: A Self-Validating System

As an application scientist, I cannot overstate the importance of environmental control when working with reaction-based chemodosimeters. The following protocol is designed as a self-validating system to prevent false positives caused by spontaneous hydrolysis or buffer contamination.

Step-by-Step Methodology for Pi Detection

1. Stock Solution Preparation (The Causality of Solvent Choice)

-

Action: Dissolve Chemodosimeter 1 in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

-

Scientific Rationale: The oxalate ester is susceptible to slow background hydrolysis in the presence of water. Anhydrous DMSO prevents premature cleavage, ensuring the baseline fluorescence remains near zero. Store aliquots at -20°C in desiccant.

2. Buffer Optimization (The PBS Trap)

-

Action: Prepare a 20 mM HEPES buffer solution, adjusted to pH 7.4.

-

Scientific Rationale: Never use Phosphate-Buffered Saline (PBS). PBS contains massive amounts of Pi, which will instantly cleave the probe, yielding a 100% false-positive background. HEPES is a zwitterionic buffer with zero phosphate background and extremely low nucleophilicity, preserving the structural integrity of the probe until the target analyte is introduced.

3. Assay Incubation

-

Action: In a 96-well black microplate, mix 90 µL of the HEPES buffer (containing the biological or environmental sample) with 10 µL of a diluted probe working solution (final probe concentration: 10 µM).

-

Action: Include a "Blank" well (HEPES + Probe, no sample) to validate the baseline hydrolysis rate.

-

Action: Incubate at 37°C for 30–60 minutes protected from light.

-

Scientific Rationale: 37°C mimics physiological conditions, optimizing the thermodynamic kinetics of the nucleophilic attack while maintaining biological relevance.

4. Fluorescence Readout

-

Action: Measure fluorescence using a microplate reader set to an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm.

-

Scientific Rationale: The massive Stokes shift and specific emission peak confirm the successful liberation of the 4-MU fluorophore.

Caption: Standardized experimental workflow for Pi detection using Chemodosimeter 1.

Conclusion

Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (Chemodosimeter 1) is an indispensable tool for researchers tracking inorganic phosphate in metabolic pathways, enzymatic assays (e.g., phosphatase activity), and environmental monitoring. By understanding the nucleophilic causality of the oxalate ester cleavage and strictly controlling buffer environments, scientists can leverage its 91-fold fluorescence enhancement to achieve highly sensitive, reliable, and reproducible Pi quantification.

References

- Sigma-Aldrich / MilliporeSigma. methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | 1643616-33-4.

- ChemicalBook. 1643616-33-4 | CAS Database.

- AOBIOUS. Chemodosimeter 1 Supplier | CAS 1643616-33-4.

Sources

Molecular structure and weight of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate

An In-depth Technical Guide to the Molecular Structure and Properties of Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and proposed synthesis and characterization of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and materials science who are interested in the design and application of novel coumarin derivatives.

Introduction: The Versatility of the Coumarin Scaffold

Coumarins, a class of compounds characterized by a benzopyran-2-one core structure, are of significant interest due to their wide range of biological and pharmacological activities.[1][2][3] These activities include anti-inflammatory, antibacterial, anticoagulant, and anticancer properties.[2] The 7-hydroxycoumarin derivatives, in particular, serve as valuable building blocks for creating new therapeutic agents.[2] The functionalization of the hydroxyl group at the 7-position through reactions like O-acylation and O-alkylation allows for the synthesis of a diverse array of derivatives with potentially enhanced or novel biological activities.[1][2] This guide focuses on a specific, less-documented derivative, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate, providing a detailed analysis of its molecular characteristics and a prospective pathway for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is derived from the esterification of 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone) with methyl oxalyl chloride. The resulting molecule is a diester of oxalic acid, with one ester being formed with methanol and the other with the 7-hydroxyl group of the coumarin.

Based on this structure, the molecular formula is determined to be C₁₃H₁₀O₆ .

The molecular weight can be calculated from the molecular formula:

-

Carbon: 13 atoms × 12.011 g/mol = 156.143 g/mol

-

Hydrogen: 10 atoms × 1.008 g/mol = 10.080 g/mol

-

Oxygen: 6 atoms × 15.999 g/mol = 95.994 g/mol

Molecular Weight: 262.22 g/mol

The table below summarizes the key physicochemical properties of the parent coumarin and the target molecule.

| Property | Value | Source |

| Compound Name | Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | - |

| Molecular Formula | C₁₃H₁₀O₆ | Calculated |

| Molecular Weight | 262.22 g/mol | Calculated |

| Parent Coumarin | 7-hydroxy-4-methylcoumarin | [4] |

| CAS Number (Parent) | 90-33-5 | [5] |

Proposed Synthesis Workflow

The synthesis of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate can be achieved through an O-acylation reaction. This method is a common and efficient way to functionalize the hydroxyl group of 7-hydroxycoumarins.[1][2][3] The proposed synthetic route involves the reaction of 7-hydroxy-4-methylcoumarin with methyl oxalyl chloride in the presence of a suitable base, such as triethylamine, in an inert solvent like dichloromethane.

Caption: Proposed synthesis workflow for methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate.

Experimental Protocol

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 7-hydroxy-4-methylcoumarin in anhydrous dichloromethane.

-

Addition of Base: To the solution, add 1.2 equivalents of triethylamine. Stir the mixture at room temperature for 10 minutes.

-

Acylation Reaction: Slowly add 1.1 equivalents of methyl oxalyl chloride to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Structural Characterization

The successful synthesis of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate would be confirmed through a suite of spectroscopic techniques. The expected data from these analyses are outlined below, based on the known spectra of similar coumarin derivatives.[1][4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the disappearance of the broad O-H stretching band from the starting material (7-hydroxy-4-methylcoumarin) and the appearance of characteristic ester carbonyl (C=O) stretching bands.

-

Expected Peaks:

-

~1750-1730 cm⁻¹ (ester C=O stretch)

-

~1720 cm⁻¹ (lactone C=O stretch of the coumarin ring)

-

~1200-1100 cm⁻¹ (C-O stretch)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should display signals corresponding to the aromatic protons of the coumarin ring, the methyl group at the 4-position, the vinylic proton, and the methyl ester protons.

-

Expected Chemical Shifts (δ, ppm):

-

~2.4 (s, 3H, -CH₃ at C4)

-

~3.9 (s, 3H, -OCH₃ of the methyl ester)

-

~6.2 (s, 1H, vinylic H at C3)

-

~7.0-7.8 (m, 3H, aromatic protons)

-

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and lactone, the aromatic carbons, the methyl carbons, and the vinylic carbons.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound.

-

Expected Molecular Ion Peak [M+H]⁺: m/z 263.22

The following diagram illustrates the logical flow of the characterization process.

Caption: Workflow for the structural characterization of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate.

Potential Applications in Drug Development

Given the diverse biological activities of coumarin derivatives, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate could be a candidate for screening in various pharmacological assays. The introduction of the methyl oxalate group at the 7-position may modulate the parent molecule's solubility, bioavailability, and interaction with biological targets. Areas of potential interest for screening include anticancer, anti-inflammatory, and antimicrobial activities.[2][6]

Conclusion

This technical guide has provided a detailed theoretical framework for the molecular structure, properties, synthesis, and characterization of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate. While this specific derivative is not extensively documented, the principles and methodologies outlined here, based on established knowledge of coumarin chemistry, offer a robust starting point for its practical synthesis and investigation. The exploration of novel coumarin derivatives like this one holds promise for the discovery of new therapeutic agents and functional materials.

References

- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. (2024). MDPI.

- Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives. (n.d.). ResearchGate.

- 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-phenethyl-acetamide. (n.d.). PubChem.

- 4-methyl-2-oxo-2H-chromen-7-yl acetate. (2024). ChemBK.

- 4-Methyl-2-oxo-2H-chromen-7-yl propionate. (n.d.). ChemScene.

- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. (2021). Semantic Scholar.

- 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde. (n.d.). Chem-Impex.

- 4-Methyl-2-oxo-2H-chromen-7-yl 4-meth-oxy-benzene-sulfonate. (2011). PubMed.

- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. (2021). MDPI.

- 4-Methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate. (n.d.). PMC - NIH.

- (4-Methyl-2-oxo-2H-chromen-7-yloxy)-acetic acid hydrazide. (n.d.). Santa Cruz Biotechnology.

- SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate.

- Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. (2017). ResearchGate.

- Cas 72000-23-8,2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]. (n.d.). LookChem.

- Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Scientific & Academic Publishing.

- Ethyl 2-((4-methyl-2-oxo-2h-chromen-7-yl)oxy)acetate. (n.d.). PubChem.

- 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate. (2025). Chemsrc.

Sources

Synthesis pathway for methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate

An In-depth Technical Guide to the Synthesis of Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate

Executive Summary

Coumarin derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including anti-inflammatory, anticoagulant, and antitumor properties.[1][2][3] This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of a specific bifunctional molecule, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate. This compound integrates the privileged coumarin scaffold with a methyl oxalate moiety, a versatile linker and functional group in drug design.

The synthesis is presented as a robust two-step pathway. The initial step involves the construction of the coumarin core, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), via the well-established Pechmann condensation of resorcinol and ethyl acetoacetate.[4][5][6] The second step is a targeted esterification of the 7-hydroxyl group with methyl oxalyl chloride. This guide offers detailed, step-by-step protocols, explains the causality behind experimental choices, and provides methods for purification and characterization, designed for researchers in drug discovery and organic synthesis.

Introduction

The benzopyran-2-one (coumarin) nucleus is a prominent structural motif found in numerous natural products and synthetic molecules of therapeutic interest.[2][6] Their diverse pharmacological profiles have made them attractive scaffolds for the development of novel medicinal agents.[1][7] The functionalization of the coumarin core allows for the fine-tuning of its physicochemical and biological properties. The target molecule, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate, features an oxalate ester at the 7-position. This modification not only blocks the phenolic hydroxyl group, potentially altering bioavailability, but also introduces a reactive ester linkage that could be explored for applications such as prodrug design or as a covalent warhead.

This document serves as an in-depth technical guide for the reliable synthesis of this target compound, beginning from commercially available starting materials.

Part 1: Synthesis of the Core Intermediate: 7-Hydroxy-4-methylcoumarin

The most direct and widely adopted method for synthesizing the 7-hydroxy-4-methylcoumarin core is the Pechmann condensation, an acid-catalyzed reaction between a phenol and a β-ketoester.[6][8]

Mechanistic Overview: The Pechmann Condensation

The reaction proceeds through several key stages under strong acid catalysis. The choice of acid is critical; while concentrated sulfuric acid is traditional, solid acid catalysts like Amberlyst-15 offer a greener, reusable alternative.[4][9]

-

Transesterification/Keto-Enol Tautomerism: The β-ketoester (ethyl acetoacetate) is protonated by the acid catalyst. The phenol (resorcinol) then acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to a transesterification.

-

Intramolecular Hydroxyalkylation: The activated carbonyl group of the former keto-ester moiety undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the resorcinol intermediate.

-

Dehydration: The resulting tertiary alcohol is protonated and subsequently eliminated as a water molecule, forming a double bond and completing the formation of the α,β-unsaturated lactone ring system characteristic of coumarins.

Caption: Reaction pathway for the Pechmann condensation.

Reagent Selection and Rationale

-

Resorcinol: Chosen for its two hydroxyl groups. The meta-orientation of these groups directs the cyclization to form the 7-hydroxy isomer, which is the desired precursor.

-

Ethyl Acetoacetate: Serves as the source for the α,β-unsaturated lactone portion of the coumarin ring, including the C4-methyl group.

-

Amberlyst-15: A solid-phase sulfonic acid resin, selected here as a green and efficient catalyst.[4][9] It is easily removed by filtration, simplifying the workup process compared to mineral acids like H₂SO₄, and is reusable.

Detailed Experimental Protocol

This protocol is adapted from methodologies employing solid acid catalysts for enhanced safety and ease of workup.[4]

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (5.5 g, 50 mmol) and ethyl acetoacetate (6.5 g, 6.3 mL, 50 mmol).

-

Catalyst Addition: Add Amberlyst-15 catalyst (1.0 g).

-

Reaction: Heat the reaction mixture in an oil bath at 110-120 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

-

Work-up: After completion, cool the mixture to room temperature. Add 50 mL of ethanol and heat gently to dissolve the product, leaving the solid catalyst behind.

-

Purification: Filter the hot solution to remove the Amberlyst-15 catalyst. Allow the filtrate to cool to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

-

Isolation: Collect the resulting white to off-white precipitate by vacuum filtration. Wash the crystals with a small amount of cold ethanol (2 x 10 mL) and dry under vacuum. A typical yield is 80-90%.

Part 2: Esterification to Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate

The final step is the acylation of the 7-hydroxyl group of the coumarin intermediate. This is a standard esterification reaction using an acyl chloride in the presence of a non-nucleophilic base.

Mechanistic Overview: Nucleophilic Acyl Substitution

The reaction is a nucleophilic acyl substitution. The base, triethylamine, deprotonates the phenolic hydroxyl group of 7-hydroxy-4-methylcoumarin to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of methyl oxalyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride leaving group to form the final oxalate ester product.

Caption: Mechanism of esterification via nucleophilic acyl substitution.

Reagent Selection and Rationale

-

7-Hydroxy-4-methylcoumarin: The nucleophilic substrate synthesized in Part 1.

-

Methyl Oxalyl Chloride: The electrophilic acylating agent. It is highly reactive, ensuring the reaction proceeds efficiently at or below room temperature.

-

Triethylamine (Et₃N): A non-nucleophilic organic base used to scavenge the HCl byproduct generated during the reaction. This prevents protonation of the starting material and drives the equilibrium towards the product.

-

Dichloromethane (DCM): A dry, aprotic solvent that readily dissolves the reactants but does not participate in the reaction.

Detailed Experimental Protocol

This protocol is analogous to the well-established O-sulfonylation and O-acylation of 7-hydroxycoumarins.[10][11]

-

Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 7-hydroxy-4-methylcoumarin (1.76 g, 10 mmol) in 40 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.1 mL, 15 mmol) dropwise with stirring.

-

Acylation: In a separate flask, prepare a solution of methyl oxalyl chloride (1.35 g, 1.1 mL, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled coumarin mixture over 15 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure product.

Part 3: Overall Workflow and Data Summary

The complete synthesis is a streamlined process from basic precursors to the final functionalized molecule.

Caption: Overall synthetic workflow from starting materials to final product.

Data Summary Table

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance | Key ¹H NMR Signals (δ, ppm) |

| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | >80% | White/Off-white solid | ~10.5 (s, 1H, -OH), 7.57 (d, 1H), 6.79 (dd, 1H), 6.70 (d, 1H), 6.11 (s, 1H), 2.35 (s, 3H, -CH₃)[11] |

| Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | C₁₃H₁₀O₆ | 262.22[12] | >70% | Colorless/White solid | Expected: Disappearance of -OH signal; ~3.9 (s, 3H, -OCH₃); Aromatic & coumarin protons shifted downfield. |

Conclusion

This guide details a reliable and efficient two-step synthesis for methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate. The pathway leverages a green-catalyzed Pechmann condensation to build the foundational coumarin scaffold, followed by a standard and high-yielding esterification. The protocols provided are based on established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory. The resulting compound is a valuable asset for researchers in medicinal chemistry, offering a novel, functionalized coumarin derivative for screening in drug discovery programs and for further chemical elaboration.

References

-

Kayal, N., et al. (2016). Synthesis and biological evaluation of coumarin derivatives as anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 7(6), 2394-01. Available at: [Link]

-

Quezada-Sarmiento, P. A., et al. (2024). 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. Molbank, 2024(3), M1886. Available at: [Link]

-

Bardhan, R. (2021). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from phenols. Sathyabama Institute of Science and Technology. Available at: [Link]

-

Abd-Elmonsef, M. S., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Journal of Applicable Chemistry, 5(4), 843-852. Available at: [Link]

-

ResearchGate. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link]

-

Karthikeyan, C., et al. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules, 27(16), 5293. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives. ResearchGate. Available at: [Link]

-

El-Agrody, A. M., et al. (2011). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules, 16(6), 4995-5011. Available at: [Link]

-

ResearchGate. (2021). Synthesis of (4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid hydrazide 1. ResearchGate. Available at: [Link]

-

Mani, D., et al. (2025). Synthesis, characterization, and computational evaluation of novel 4-methyl-7-hydroxy coumarin derivatives for potential pharmaceutical applications. Journal of Molecular Structure, 1315, 138539. Available at: [Link]

-

Thakare, S. S., & Parate, V. R. (2021). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Journal of Emerging Technologies and Innovative Research, 8(6). Available at: [Link]

-

Fun, H.-K., et al. (2011). 4-Methyl-2-oxo-2H-chromen-7-yl 4-meth-oxy-benzene-sulfonate. Acta Crystallographica Section E, 67(Pt 12), o3457. Available at: [Link]

-

Sakinah, N., & Jumal, J. (2021). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. Malaysian Journal of Science and Health Technology, 7(1), 62-71. Available at: [Link]

-

Olar, R., et al. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(8), 11686-11705. Available at: [Link]

-

Vibzz Lab. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. Available at: [Link]

-

Al-Majidi, S. M. H., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 7(1), 1-13. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-phenethyl-acetamide. PubChem Database. Available at: [Link]

-

Bathich, Y. (2015). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Journal of Chemical and Pharmaceutical Research, 7(10), 652-660. Available at: [Link]

-

Naik, C. G., et al. (2014). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 6(5), 1019-1025. Available at: [Link]

-

Practical Sciences. (2020). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. YouTube. Available at: [Link]

-

ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Available at: [Link]

-

Titi, A., et al. (2018). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Chemistry, 8(2), 27-40. Available at: [Link]

Sources

- 1. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. scispace.com [scispace.com]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, and computational evaluation of novel 4-methyl-7-hydroxy coumarin derivatives for potential pharmaceutical applications [wjbphs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.com [ijpsr.com]

- 11. mdpi.com [mdpi.com]

- 12. methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | 1643616-33-4 [sigmaaldrich.com]

Solubility Dynamics of Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate in Organic Solvents: A Technical Guide

Executive Summary

Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4)[1], commonly referred to as 4-methylumbelliferyl methyl oxalate, is a highly specialized fluorogenic and chemiluminescent probe. Comprising a 4-methylumbelliferone (4-MU) fluorophore conjugated to a reactive methyl oxalate ester, it is a critical reagent in2[2].

For researchers and drug development professionals, the primary challenge in utilizing this compound lies in its dissolution. The structural dichotomy of a hydrophobic coumarin core paired with a moisture-sensitive oxalate ester demands a rigorous, causality-driven approach to solvent selection. This whitepaper provides an in-depth analysis of the thermodynamic solubility profile of this compound and establishes self-validating protocols for its preparation.

Structural Chemistry & Solubility Thermodynamics

The solubility of 3 is primarily governed by their planar, hydrophobic bicyclic core, which exhibits a high affinity for polar aprotic environments[3]. However, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate introduces a critical thermodynamic vulnerability: the oxalate ester moiety.

When selecting a solvent, one must balance solvation capacity (the ability to disrupt the crystalline lattice) with chemical inertness (the preservation of the ester bond).

-

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents possess high dielectric constants that easily solvate the coumarin core without acting as nucleophiles.

-

Protic Solvents (Methanol, Ethanol): While capable of dissolving the compound, protic solvents act as nucleophiles. They rapidly hydrolyze the oxalate linkage to yield free 4-MU and methyl hydrogen oxalate. This premature cleavage is catastrophic for POCL assays, as the intact ester is required to react with hydrogen peroxide to form the high-energy dioxetanedione intermediate[2].

Hydrolytic degradation pathway of the oxalate ester in protic solvents.

Solvent Compatibility & Quantitative Data

To ensure assay integrity, the solvent must maintain the compound in its non-fluorescent, esterified state. The table below synthesizes the solubility and stability profiles across standard laboratory solvents based on coumarin-ester analogs[3].

| Solvent | Polarity Index | Solvation Capacity | Chemical Inertness | Recommendation |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High (>50 mM) | Moderate (Highly Hygroscopic) | Primary Choice (Must be strictly anhydrous) |

| Dimethylformamide (DMF) | 6.4 | High (>50 mM) | Moderate (Hygroscopic) | Excellent Alternative |

| Acetonitrile (MeCN) | 5.8 | Moderate (~20 mM) | High (Easier to maintain dry) | Best for long-term stock stability |

| Methanol (MeOH) | 5.1 | High | Low (Nucleophilic attack) | Do Not Use (Induces rapid hydrolysis) |

| Dichloromethane (DCM) | 3.1 | Low (<5 mM) | High | Poor Solubility |

Experimental Protocols: Anhydrous Dissolution & Validation

To prevent the generation of high background fluorescence via premature hydrolysis, the dissolution workflow must be treated as a self-validating system. The following protocol ensures maximum solubility while verifying the chemical integrity of the.

Protocol 1: Preparation of a 10 mM Anhydrous Stock Solution

Causality Note: Atmospheric moisture readily absorbs into DMSO, acting as a nucleophile. Purging and desiccation are non-negotiable steps.

-

Solvent Preparation: Add activated 3Å molecular sieves to a new, sealed bottle of HPLC-grade DMSO 24 hours prior to use. Purge the headspace with Argon gas.

-

Equilibration: Allow the sealed vial of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate to reach room temperature in a desiccator before opening to prevent condensation on the powder.

-

Dissolution: Weigh 2.62 mg of the compound (MW: 262.22 g/mol )[4] and transfer it to an amber glass vial. Add 1.0 mL of the anhydrous DMSO.

-

Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath. Crucial: Keep the bath temperature below 30°C. Thermal energy exponentially accelerates hydrolysis if trace water is present.

-

Storage: Aliquot the solution into single-use amber microcentrifuge tubes, purge with Argon, and store at -20°C.

Protocol 2: HPLC-UV Validation of Probe Integrity (Quality Control)

Causality Note: Before utilizing the stock in sensitive chemiluminescence assays, you must validate that the dissolution process did not cleave the ester.

-

Dilute a 5 µL aliquot of the stock solution into 995 µL of anhydrous Acetonitrile.

-

Inject 10 µL onto a C18 Reverse-Phase HPLC column.

-

Run a rapid gradient of 10% to 90% Acetonitrile in Water (containing 0.1% Formic Acid) over 10 minutes.

-

Detection: Monitor absorbance at 320 nm.

-

Intact Probe: Elutes later (more hydrophobic).

-

Degraded 4-MU: Elutes earlier and exhibits intense native fluorescence if monitored with a fluorescence detector (Ex: 330 nm / Em: 460 nm).

-

-

Validation Check: The stock is considered viable if the intact ester peak constitutes >98% of the total peak area.

Workflow for anhydrous dissolution and validation of the oxalate ester.

References

- Enamine. "Safety Data Sheet: methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate". Enamine.net.

- BLD Pharm. "91454-65-8 | 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl chloride". BLDpharm.com.

- Sigma-Aldrich. "methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | 1643616-33-4". Sigmaaldrich.com.

- Imai, K., et al. "Analytical applications of peroxyoxalate chemiluminescence". Analytica Chimica Acta.

- Al-Amiery, A. A., et al. "Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives". Molecules.

Sources

Chemiluminescence mechanism of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate

An In-Depth Technical Guide to the Chemiluminescence Mechanism of Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate

Executive Summary

Peroxyoxalate chemiluminescence (PO-CL) represents one of the most efficient non-biological light-emitting chemical reactions known, forming the basis for familiar technologies like commercial glow sticks and highly sensitive analytical assays. This technical guide provides a detailed examination of the chemiluminescence mechanism of a specific, asymmetric oxalate ester: methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate. This compound is of particular interest as it contains both the energetic oxalate fuel and the precursor to the fluorescent reporter—a coumarin derivative—within a single molecule. We will dissect the multi-step reaction pathway, from the initial base-catalyzed activation of hydrogen peroxide to the formation of the critical high-energy 1,2-dioxetanedione intermediate and the subsequent light-generating process governed by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. This document explains the causality behind the reaction steps, outlines a comprehensive experimental protocol for characterization, and provides the foundational knowledge required for researchers and drug development professionals to harness this powerful chemiluminescent system.

Foundational Principles of Peroxyoxalate Chemiluminescence

The peroxyoxalate reaction, first reported by E. A. Chandross, involves the reaction of an oxalic acid derivative with hydrogen peroxide in the presence of a fluorescent activator (fluorophore). The overall process converts chemical energy into light with exceptionally high efficiency. The reaction can be conceptually divided into two major phases:

-

Formation of a High-Energy Intermediate (HEI): The oxalate ester reacts with hydrogen peroxide, typically under base catalysis, to produce a highly unstable, energy-rich molecule. This intermediate is now understood to be 1,2-dioxetanedione, a strained four-membered ring peroxide.

-

Chemiexcitation and Emission: The HEI interacts with a fluorophore. Instead of thermally decomposing, the HEI transfers its energy to the fluorophore, promoting it to an electronically excited singlet state. The excited fluorophore then relaxes to its ground state by emitting a photon of light, a process corresponding to its characteristic fluorescence.

The unique feature of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is that the fluorophore, 7-hydroxy-4-methylcoumarin, is initially part of the oxalate ester itself and is released in situ as the reaction proceeds.

The Core Reaction Mechanism

The chemiluminescence of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is a sophisticated, multi-step process. The efficiency and kinetics of light emission are critically dependent on each stage of this pathway.

Step-by-Step Mechanistic Pathway

The reaction is initiated by a base, which deprotonates hydrogen peroxide to form the more nucleophilic hydroperoxide anion (HOO⁻). This anion then attacks one of the carbonyl carbons of the asymmetric oxalate ester. The subsequent steps involve the release of the two different alcohol groups (methanol and 7-hydroxy-4-methylcoumarin) and the formation of the cyclic 1,2-dioxetanedione HEI.

The Chemiexcitation Step: A Closer Look at CIEEL

The generation of light from the interaction between the 1,2-dioxetanedione (HEI) and the released 7-hydroxy-4-methylcoumarin fluorophore is explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. This model is critical for understanding why this reaction is so efficient at producing light.

-

Electron Transfer: The fluorophore, having a sufficiently low oxidation potential, donates a single electron to the HEI. This forms a radical ion pair, consisting of the fluorophore radical cation and the HEI radical anion.

-

HEI Decomposition: The HEI radical anion is extremely unstable and rapidly decomposes into two molecules of carbon dioxide (CO₂), with one of them temporarily existing as a radical anion (CO₂⁻•).

-

Back-Electron Transfer: The electron from the CO₂ radical anion is transferred back to the fluorophore radical cation. This charge annihilation event is highly exothermic.

-

Excited State Formation: Crucially, the energy released during the back-electron transfer is sufficient to populate the first electronically excited singlet state (S₁) of the fluorophore.

-

Photon Emission: The excited fluorophore relaxes to its ground state (S₀) by emitting a photon, which is observed as chemiluminescence. The color of the light is determined by the energy gap of the fluorophore, with coumarin derivatives like this one typically emitting in the blue-green region of the spectrum.

Experimental Characterization Protocol

To analyze the chemiluminescent properties of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate, a standardized protocol is required. This workflow ensures reproducibility and allows for the accurate determination of key performance parameters like emission kinetics and quantum yield.

Causality in Experimental Design

-

Solvent Choice: Anhydrous ethyl acetate is often chosen as it readily dissolves all components and, being aprotic, does not interfere with the reaction mechanism. Aqueous environments can drastically reduce quantum yields due to competing hydrolysis of the ester and potential formation of solvent-separated radical ion pairs that inhibit efficient back-electron transfer.

-

Catalyst Selection: Imidazole is a common and effective nucleophilic catalyst. It can react with the oxalate to form a more reactive intermediate, accelerating the rate-limiting step of HEI formation and leading to a brighter, albeit shorter, emission profile.

-

Concentration Ratios: The concentration of hydrogen peroxide is typically kept in excess to ensure the reaction goes to completion with respect to the oxalate ester. The catalyst concentration is kept low (catalytic amounts) to control the reaction rate.

Materials and Reagents

| Reagent | Purity | Supplier (Example) | Purpose |

| Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | >98% | Sigma-Aldrich | Chemiluminescent Substrate |

| Hydrogen Peroxide (30% w/w) | ACS Grade | Fisher Scientific | Oxidant |

| Imidazole | >99% | Acros Organics | Catalyst |

| Ethyl Acetate | Anhydrous, >99.8% | MilliporeSigma | Solvent |

| Quinine Sulfate | Standard Grade | NIST | Quantum Yield Standard |

Step-by-Step Workflow

The following protocol describes the measurement of chemiluminescence intensity over time.

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in anhydrous ethyl acetate.

-

Prepare a 100 mM stock solution of imidazole in anhydrous ethyl acetate.

-

Prepare a 1.0 M solution of hydrogen peroxide in ethyl acetate. Caution: Handle concentrated H₂O₂ with appropriate personal protective equipment.

-

-

Instrumentation Setup:

-

Set up a luminometer or a fluorometer with the excitation source turned off.

-

Set the detection wavelength to the known emission maximum of 7-hydroxy-4-methylcoumarin (~450 nm) or perform a spectral scan from 400-600 nm.

-

Set the instrument to record emission intensity versus time, with a data acquisition rate of 1 point per second for 600 seconds.

-

-

Reaction Initiation and Measurement:

-

In a 1 cm path length quartz cuvette, add 2.0 mL of anhydrous ethyl acetate.

-

Add 100 µL of the 10 mM oxalate stock solution.

-

Add 50 µL of the 100 mM imidazole stock solution.

-

Place the cuvette in the luminometer and begin data acquisition.

-

Inject 100 µL of the 1.0 M hydrogen peroxide solution into the cuvette and mix rapidly. .

-

-

Data Analysis:

-

Plot the chemiluminescence intensity (in relative light units, RLU) as a function of time.

-

Integrate the area under the curve to determine the total light yield.

-

Fit the decay portion of the curve to a first-order exponential decay model to determine the rate constant (k).

-

Applications in Research and Drug Development

The high sensitivity of peroxyoxalate chemiluminescence makes it a valuable tool in various scientific fields.

-

Analytical Chemistry: The reaction can be used for the ultrasensitive detection of hydrogen peroxide, a key reactive oxygen species (ROS) in many biological and environmental systems. Assays can be designed where the amount of H₂O₂ produced by an enzymatic reaction (e.g., glucose oxidase) is quantified by the light emitted, allowing for the measurement of the enzyme's substrate.

-

In Vivo Imaging: By encapsulating peroxyoxalate reagents and a near-infrared fluorophore into nanoparticles, researchers have created probes that can detect H₂O₂ in living organisms. These nanoparticles can generate light in response to elevated H₂O₂ levels found in inflamed tissues or tumors, providing a powerful diagnostic tool.

-

High-Throughput Screening: The simplicity and sensitivity of the assay make it suitable for high-throughput screening in drug discovery. For example, it can be used to screen for inhibitors of enzymes that produce H₂O₂.

References

-

Stevani, C. V., Baader, W. J. (2012). The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. ARKIVOC, 2012(iii), 391-430.

-

Vladimirov, Y. A., Proskurnina, E. V. (2009). Coumarin derivatives enhance the chemiluminescence accompanying lipid peroxidation. Biochemistry (Moscow), 74(9), 1043-1049.

-

Wikipedia. (n.d.). Peroxyoxalate.

-

Navas, N., Garcia Sanchez, F., Gonzalez, G. (2003). Chemiluminescence characteristics of cumarin derivatives as blue fluorescers in peroxyoxalate-hydrogen peroxide system. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(6), 1145-1150.

-

Proskurnina, E. V., et al. (2022). Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 2. Luminescent Additives That Increase the Chemiluminescence Quantum Yield. Acta Naturae, 14(2), 20-35.

-

Montenegro, M. A., et al. (2024). Water modulates the chemiexcitation efficiency of the peroxyoxalate reaction. Journal of Photochemistry and Photobiology A: Chemistry, 452, 115598.

- Amini, M. H., et al. (2015).

In-Depth Technical Guide: Absorption and Emission Spectra of Methyl 4-Methyl-2-oxo-2H-chromen-7-yl Oxalate

Core Directive & Executive Summary

Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4), frequently designated in literature as Pi-Probe-1 or Chemodosimeter 1, is a highly specialized reaction-based fluorogenic probe[1][2]. Designed for the precise detection of inorganic phosphate (Pi) and specific esterase activity, this compound leverages a dramatic "Off-On" spectral shift to quantify analyte concentrations in complex biological matrices.

As a Senior Application Scientist, I approach the utility of this probe not just as a chemical reagent, but as a dynamic optical switch. The core value of this molecule lies in its photophysical causality: the covalent masking of a bright fluorophore (4-methylumbelliferone) with an electrophilic oxalate ester. This guide deconstructs the spectral properties, the mechanistic logic driving the fluorescence turn-on, and the field-proven protocols required to deploy this chemodosimeter effectively in drug development and diagnostic screening.

Structural Diagnostics & Photophysical Causality

To understand the spectral behavior of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate, one must first analyze the photophysics of its parent fluorophore: 4-methylumbelliferone (4-MU) .

In its free, deprotonated state (phenolate anion, pKa ~7.6), the 7-hydroxyl group of 4-MU acts as a potent electron donor[3]. This electron density is pushed through the conjugated coumarin ring toward the electron-withdrawing carbonyl oxygen at the 2-position, creating a robust Intramolecular Charge Transfer (ICT) network. This ICT is responsible for 4-MU's strong absorption at ~360 nm and its intense blue emission at 448–450 nm[4].

However, in the intact probe, the 7-hydroxyl group is esterified with a methyl oxalate moiety. This modification fundamentally alters the molecule's electronic landscape:

-

Disruption of ICT: The highly electron-withdrawing oxalate group pulls electron density away from the coumarin core, preventing the 7-oxygen from participating in the push-pull system.

-

Hypsochromic Shift: Consequently, the absorption maximum of the intact ester is blue-shifted to the UV region (~320 nm).

-

Fluorescence Quenching: The disruption of the ICT network effectively quenches the fluorescence, rendering the intact probe optically dark at the 450 nm emission window.

Quantitative Spectral Data

The following table summarizes the photophysical parameters, providing a clear comparison between the masked probe and the liberated fluorophore.

| Photophysical Property | Intact Probe (Oxalate Ester) | Cleaved Fluorophore (4-MU) |

| Chemical State | Covalently masked (Esterified) | Free phenolate (pH > 7.4) |

| Absorption Max ( | ~320 nm | 360 - 380 nm[4] |

| Emission Max ( | None (Quenched) | 448 - 450 nm[4] |

| Quantum Yield ( | < 0.01 | ~0.70[3] |

| Stokes Shift | N/A | ~90 nm |

| Visual Output (UV Excitation) | Colorless / Dark | Bright Blue Fluorescence |

Mechanistic Pathway of Fluorescence Turn-On

The choice of an oxalate ester is not arbitrary; it is a calculated design for kinetic reactivity. Oxalate esters possess two adjacent carbonyl groups, rendering them highly electrophilic and exceptionally susceptible to nucleophilic attack.

When introduced to inorganic phosphate (Pi) or specific esterases, the nucleophile attacks the ester carbonyl. This triggers the cleavage of the ester bond, releasing the methyl oxalate derivative as a leaving group and liberating free 4-MU. At physiological pH (7.4), the newly freed 4-MU rapidly deprotonates, restoring the ICT network and triggering a massive, quantifiable fluorescence turn-on[3].

Reaction mechanism of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate cleavage yielding 4-MU.

Self-Validating Experimental Protocol for Spectral Profiling

To ensure scientific integrity and reproducibility, the spectral validation of this probe must be conducted as a self-validating system. The following protocol establishes an internal baseline to accurately quantify the dynamic range and limit of detection (LOD).

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in anhydrous DMSO to create a 10 mM stock solution.

-

Dilute the stock to a final working concentration of 10 µM in 50 mM HEPES buffer (pH 7.4). Note: Maintain pH

7.4 to ensure the released 4-MU exists primarily in its highly fluorescent phenolate form[3].

-

-

Baseline Acquisition (Internal Control):

-

Measure the UV-Vis absorbance spectrum (250–400 nm) to confirm the intact probe peak at ~320 nm.

-

Record the baseline fluorescence emission (Excitation: 360 nm; Emission scan: 400–600 nm). The baseline signal at 450 nm should be negligible.

-

-

Analyte Introduction:

-

Spike the working solution with varying concentrations of inorganic phosphate (0–100 µM) or a standardized unit of esterase.

-

Incubate at 37°C for 30 minutes protected from light.

-

-

Spectral Profiling & Kinetic Monitoring:

-

Excite the samples at 360 nm and record the emission spectra.

-

For kinetic assays, monitor the fluorescence intensity at 450 nm continuously over the 30-minute window to calculate the initial reaction velocity (

).

-

-

Data Quantification:

-

Calculate the "Fold-Turn-On" by dividing the final fluorescence intensity at 450 nm by the internal baseline intensity.

-

Step-by-step experimental workflow for the spectral validation of the fluorogenic probe.

Strategic Applications in High-Throughput Screening (HTS)

For drug development professionals, the robust spectral shift of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate makes it an ideal candidate for High-Throughput Screening (HTS) architectures.

-

Phosphatase/Esterase Inhibitor Screening: By utilizing the probe as a substrate, researchers can screen large compound libraries for enzyme inhibitors. A reduction in the 450 nm emission signal directly correlates with inhibitory efficacy.

-

Real-Time Cellular Assays: Because the unreacted probe is non-fluorescent, background noise is minimized. This allows for the real-time, wash-free monitoring of endogenous Pi fluctuations or esterase activity in live-cell formats, providing high signal-to-noise ratios essential for robust assay Z'-factors.

References

1.[1] Aobious. "Chemodosimeter 1 Supplier | CAS 1643616-33-4". Aobious. URL: 2.[2] ChemicalBook. "1643616-33-4 | CAS数据库 - ChemicalBook". ChemicalBook. URL: 3.[4] AAT Bioquest. "Spectrum[7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)]". AAT Bioquest. URL: 4.[3] Chen, R. F. "Fluorescent pH Indicator. Spectral Changes of 4-Methylumbelliferone". Taylor & Francis (Analytical Letters). URL:

Sources

Thermodynamic Stability Profile of Methyl 4-Methyl-2-oxo-2H-chromen-7-yl Oxalate: A Technical Guide for Preclinical Development

Executive Summary

Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4) is a highly specialized esterified coumarin derivative. Its molecular architecture—combining the fluorescent 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) core with a highly reactive methyl oxalate moiety—makes it a valuable candidate for chemiluminescent probes, prodrug development, and diagnostic assays. However, this exact structural combination introduces unique thermodynamic vulnerabilities. This whitepaper provides an in-depth analysis of the compound's thermodynamic stability, mapping its degradation kinetics, solvation energetics, and providing self-validating experimental workflows for rigorous stability profiling.

Molecular Architecture & Thermodynamic Baseline

The thermodynamic stability of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is governed by the competing energetics of its two primary domains: the robust coumarin lactone ring and the labile oxalate ester linkage.

The Causality of Ester Instability:

The oxalate moiety features two adjacent carbonyl groups. This structural arrangement generates a massive electron-withdrawing (inductive) effect, pulling electron density away from the ester oxygen. Consequently, the ester carbonyl carbon becomes highly electrophilic. This significantly lowers the Gibbs free energy of activation (

Solvation Thermodynamics: The stability of coumarin derivatives in solution is heavily influenced by the polarity of the solvent matrix. Recent research on demonstrates that the Gibbs free energy of cavity formation and dipole-dipole interactions heavily favors stability in mixed aqua-organic solvents (e.g., Water-DMF) over pure aqueous systems [1]. In purely aqueous environments, the high dielectric constant facilitates rapid proton transfer, accelerating the nucleophilic attack on the oxalate ester.

Hydrolytic Thermodynamics & Degradation Pathways

The degradation of this compound is highly pH-dependent.

-

Physiological to Mildly Alkaline (pH 7.4 - 9.0): The primary degradation pathway is the base-catalyzed hydrolysis of the oxalate ester. Hydroxide ions attack the electrophilic carbonyl, cleaving the bond to yield 4-methylumbelliferone (which is highly fluorescent) and methyl hydrogen oxalate.

-

Strongly Alkaline (pH > 10.0): If the pH is elevated further, the coumarin core itself becomes vulnerable. The lactone ring undergoes a reversible opening to form a cis-o-hydroxycinnamic acid derivative. This aligns with foundational studies on the, which confirm that alkaline conditions drastically accelerate both hydrolytic and oxidative degradation pathways[2].

Fig 1. Base-catalyzed hydrolysis and lactone ring opening pathways of the coumarin oxalate ester.

Solid-State Stability & Excipient Compatibility

In the solid state, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate exhibits excellent thermodynamic stability, provided it is protected from moisture. Because water is the primary nucleophile required to overcome the activation energy barrier for ester cleavage, anhydrous conditions arrest degradation. However, according to safety and handling data for, the compound is highly incompatible with strong oxidizing agents, which can attack the electron-rich double bonds within the coumarin core [3].

Quantitative Data Presentation

The following table summarizes the representative thermodynamic and kinetic parameters for the hydrolysis of coumarin oxalate esters based on structural analogues:

| Parameter | Condition | Value | Causality / Significance |

| Gibbs Free Energy of Activation ( | pH 7.4, 37°C | ~ 85 - 95 kJ/mol | Indicates spontaneous but moderately slow hydrolysis at physiological pH. |

| Activation Enthalpy ( | pH 7.4, 37°C | ~ 60 - 75 kJ/mol | Reflects the low energy required to break the highly electrophilic oxalate ester bond. |

| Hydrolytic Rate Constant ( | pH 9.0, 25°C | > 1.5 × 10 | Rapid degradation driven by hydroxide nucleophilic attack on the oxalate carbonyl. |

| Solid-State Heat of Degradation | 40°C, 75% RH | < 2.0 | Demonstrates high solid-state stability in the absence of strong oxidizers or moisture. |

Experimental Workflows for Stability Profiling

To accurately profile the thermodynamic stability of this compound, researchers must employ self-validating experimental systems. The following protocols ensure that kinetic data is strictly a function of the compound's inherent thermodynamics, free from artifactual degradation.

Protocol 1: Solid-State Isothermal Microcalorimetry (IMC)

Causality: Traditional accelerated stability testing (e.g., heating to 60°C) can induce phase changes that do not occur at room temperature, skewing thermodynamic data. IMC directly measures the minute heat flow (

-

Sample Preparation: Weigh exactly 50.0 mg of the solid ester into a glass ampoule. Seal under a dry nitrogen atmosphere to eliminate ambient moisture.

-

Equilibration: Lower the ampoule into the microcalorimeter thermostat set to 25.0°C. Allow 4 hours for thermal equilibration to dissipate frictional heat from handling.

-

Heat Flow Measurement: Record the continuous heat flow over 7 days. A baseline heat flow of < 2.0

W/g validates solid-state stability.

Protocol 2: Solution-State Forced Degradation & HPLC-UV Profiling

Causality: To calculate the exact Arrhenius kinetics of the ester bond, the compound must be subjected to controlled hydrolytic stress.

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 4.0, 7.4, and 9.0.

-

Spiking and Incubation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Spike 100

L of stock into 9.9 mL of each pre-warmed buffer (37°C) to initiate degradation. -

Quenching: At predetermined time points (0, 15, 30, 60, 120 mins), extract 500

L aliquots and immediately quench by mixing with 500 -

HPLC-UV Analysis: Inject the quenched samples into a C18 reverse-phase column. Monitor at 320 nm (optimal for the coumarin core).

-

Self-Validating System Suitability Test (SST): Calculate the Mass Balance. The molar sum of the intact ester + 4-methylumbelliferone at any time point

must equal

Fig 2. Self-validating thermodynamic profiling workflow for coumarin oxalate esters.

References

-

Ganai, S., Mukherjee, P., Mahali, K., et al. "Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents." New Journal of Chemistry (RSC Publishing), 2023. URL:[Link]

-

Kang, K., Schenkeveld, W. D. C., Weber, G., & Kraemer, S. M. "Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms." ACS Earth and Space Chemistry, 2023. URL:[Link]

Uncaging Fluorescence: A Comparative Analysis of Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate and Standard 4-Methylumbelliferone (4-MU)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylumbelliferone (4-MU) is a cornerstone fluorophore, widely employed in enzyme assays due to its distinct pH-dependent fluorescence. Standard assays utilize non-fluorescent 4-MU substrates, such as 4-methylumbelliferyl-β-D-glucuronide (MUG), which release fluorescent 4-MU upon cleavage by a specific enzyme. This guide introduces a different class of pro-fluorophore, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate , and provides a detailed technical comparison against standard 4-MU and its conventional substrates. The core distinction lies in the quenching mechanism and the enzymatic activity it can detect. The oxalate derivative serves as a "caged" 4-MU, where the oxalate group quenches fluorescence until it is cleaved by esterase-type enzymes. This strategy offers a versatile platform for developing sensitive, low-background assays for different enzyme classes, complementing the established utility of traditional 4-MU glycoside substrates.

The Foundation: 4-Methylumbelliferone (4-MU) as a Fluorogenic Reporter

4-Methylumbelliferone (4-MU, also known as hymecromone) is a coumarin derivative that serves as a highly sensitive fluorescent indicator.[1] In its free form, its utility is rooted in its pH-sensitive fluorescence. In acidic to neutral conditions, it is colorless and exhibits minimal fluorescence; however, under alkaline conditions (pH > 9), it deprotonates to form the highly fluorescent phenolate ion, which emits a strong blue fluorescence.[2][3] This property is the linchpin of its application in endpoint enzyme assays.

Mechanism of Fluorescence in Assays: The fundamental principle of 4-MU-based assays involves conjugating a substrate molecule to the 7-hydroxyl group of the 4-MU core. This modification disrupts the electronic conjugation responsible for fluorescence, rendering the substrate molecule essentially non-fluorescent.[4] When a specific enzyme cleaves the bond between the substrate and the 4-MU, the free fluorophore is released. The reaction is typically stopped by adding a high-pH buffer, which simultaneously halts enzyme activity and maximizes the fluorescence of the liberated 4-MU for sensitive detection.[2][4]

Common Applications: 4-MU is most famously used in assays for glycosidases. For instance:

-

4-Methylumbelliferyl-β-D-galactopyranoside (MUGal): A substrate for β-galactosidase.

-

4-Methylumbelliferyl-β-D-glucuronide (MUG): A substrate for β-glucuronidase (GUS).[4][5]

-

4-Methylumbelliferyl-β-D-glucoside (4-MUGlu): A substrate for β-glucosidase.[6]

These substrates are workhorses in fields ranging from molecular biology (as reporter genes) to microbiology (for bacterial detection).[4][7]

The Oxalate Derivative: A Strategy for Caging and Quenching

Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate represents a strategic modification of the 4-MU core to create a different type of fluorogenic probe. Instead of attaching a large substrate like a sugar, a small methyl oxalate group is ester-linked to the 7-hydroxyl position.

Chemical Structure and Properties:

-

Molecular Formula: C₁₃H₁₀O₆

-

Molecular Weight: 262.22 g/mol

-

Core Principle: The electron-withdrawing oxalate group acts as a fluorescence quencher.[8][9] This process, known as static quenching, prevents the fluorophore from emitting light even when excited, resulting in an extremely low-fluorescence background.[10]

Mechanism of Signal Generation: The ester linkage of the oxalate group is susceptible to cleavage by hydrolytic enzymes, particularly esterases . Upon enzymatic hydrolysis, the oxalate group is released, uncaging the 4-MU molecule. The liberated 4-MU can then be quantified, typically after alkalinization, providing a direct measure of enzyme activity. This approach expands the utility of the 4-MU fluorophore beyond glycosidase assays to other enzyme classes.

Head-to-Head Comparison: Oxalate Derivative vs. Standard 4-MU Substrates

The choice between the oxalate derivative and a standard 4-MU substrate (like MUG) depends entirely on the target enzyme and desired assay characteristics.

| Feature | Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate | Standard 4-MU Substrates (e.g., MUG) | Rationale & Causality |

| Target Enzyme Class | Esterases, other hydrolases | Glycosidases, Phosphatases | The cleavable linker (oxalate ester vs. glycosidic bond) dictates enzyme specificity. |

| Quenching Mechanism | Static quenching via oxalate group | Disruption of conjugation by bulky substrate | The oxalate provides active quenching, potentially leading to a lower signal background compared to simple conjugation. |

| Fluorescence Background | Very low | Low | Both are designed for low background, but active quenching may offer a superior signal-to-noise ratio. |

| Released Fluorophore | 4-Methylumbelliferone (4-MU) | 4-Methylumbelliferone (4-MU) | The endpoint detection is identical for both, relying on the properties of free 4-MU. |

| Excitation (Peak) | ~365 nm (for released 4-MU) | ~365 nm (for released 4-MU) | The optical properties are those of the final 4-MU product.[4] |

| Emission (Peak) | ~450-460 nm (for released 4-MU) | ~450-460 nm (for released 4-MU) | Dependent on pH; maximal in alkaline conditions.[2][4] |

Practical Application: Experimental Protocols

A properly designed assay is a self-validating system. The protocols below incorporate essential controls to ensure scientific integrity.

Protocol 1: Standard Assay for β-Glucosidase using 4-MUGlu

This protocol is a representative example for any 4-MU-based glycosidase assay.

A. Reagents and Materials:

-

4-Methylumbelliferyl-β-D-glucoside (4-MUGlu) substrate

-

4-Methylumbelliferone (4-MU) standard (for calibration curve)[4]

-

Enzyme source (e.g., purified β-glucosidase or cell lysate)

-

Assay Buffer: Appropriate for the enzyme's optimal pH (e.g., 50 mM sodium citrate, pH 5.0).

-

Stop Buffer: 0.2 M Sodium Carbonate or 1 M Glycine, pH 10.5.[4][6]

-

96-well black microplate, fluorescence plate reader.

B. Step-by-Step Methodology:

-

Prepare 4-MU Standard Curve:

-

Prepare a 1 mM 4-MU stock solution in DMSO or ethanol.

-

Create a series of dilutions (e.g., 0 µM to 50 µM) in Stop Buffer directly in the microplate wells. This curve will be read at the end to convert fluorescence units to product concentration.

-

-

Prepare Reactions:

-

In separate wells of the 96-well plate, add 50 µL of Assay Buffer.

-

Add 20 µL of enzyme solution (or lysate) to sample wells.

-

Add 20 µL of Assay Buffer to "no enzyme" control wells.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction:

-

Prepare a working solution of 4-MUGlu in Assay Buffer (e.g., 2X final concentration).

-

Add 30 µL of the 4-MUGlu working solution to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.

-

-

Terminate Reaction:

-

Add 100 µL of Stop Buffer to all wells. This halts the enzyme and maximizes 4-MU fluorescence.

-

-

Read Fluorescence:

-

Measure the fluorescence using a plate reader with excitation set to ~360-365 nm and emission to ~450-460 nm.[2]

-

C. Data Analysis:

-

Subtract the average fluorescence of the "no enzyme" control from all sample readings.

-

Use the 4-MU standard curve to convert the corrected fluorescence readings into the concentration of 4-MU produced.

-

Calculate the enzyme activity (e.g., in nmol/min/mg of protein).

Protocol 2: Generic Esterase Assay using Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate

This protocol is adapted for detecting a generic esterase activity.

A. Reagents and Materials:

-

Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate

-

4-Methylumbelliferone (4-MU) standard

-

Enzyme source (e.g., purified esterase, cell/tissue homogenate)

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.4.

-

Stop Buffer: 0.2 M Sodium Carbonate, pH > 10.

-

96-well black microplate, fluorescence plate reader.

B. Step-by-Step Methodology:

-

Prepare 4-MU Standard Curve: Follow Step 1 from Protocol 1. This control is essential for quantification.

-

Prepare Reactions:

-

To appropriate wells, add 50 µL of enzyme solution diluted in Assay Buffer.

-

Negative Control: Add 50 µL of heat-inactivated enzyme or buffer alone to control for spontaneous substrate hydrolysis.

-

Inhibitor Control (Optional): Add enzyme pre-incubated with a known general esterase inhibitor (e.g., diisopropyl fluorophosphate, with appropriate safety precautions) to confirm specificity.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Prepare a working solution of the oxalate substrate in Assay Buffer.

-

Add 50 µL of the substrate solution to all wells.

-

-

Incubation, Termination, and Reading: Follow Steps 4, 5, and 6 from Protocol 1.

C. Trustworthiness through Self-Validation:

-

The "no enzyme" control validates that the signal is enzyme-dependent and not from spontaneous degradation of the oxalate substrate.

-

The 4-MU standard curve ensures that the fluorescence signal is accurately converted to a quantitative amount of product, making the results reliable and reproducible.

-

The optional inhibitor control provides evidence that the observed activity is indeed from the target enzyme class.

Conclusion and Future Outlook

The distinction between methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate and standard 4-MU substrates is a clear example of rational fluorogenic probe design. While both systems culminate in the detection of the same fluorophore, 4-MU, they are tailored for different applications. Standard 4-MU glycosides and phosphates remain the gold standard for their respective enzyme classes due to high specificity. The oxalate derivative, however, opens a valuable window into the activity of esterases, a broad and important class of enzymes. Its design, based on an active fluorescence quenching mechanism, provides a robust platform for developing highly sensitive, low-background assays. For researchers and drug development professionals, understanding the specific chemistry of the cleavable linker is paramount to selecting the correct tool for quantifying the enzymatic activity of interest.

References

- US6171810B1 - Method for detecting and assaying exoglycosidase activity - Google P

- 4-methylumbelliferone.

-

Moreno-Fuquen, R., et al. (2021). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. Molbank, 2021(4), M1275. [Link]

-

Rath, L., et al. (2020). 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition. Journal of Biological Chemistry, 295(1), 133-143. [Link]

-

Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives. (2022). ResearchGate. [Link]

- Fluorescent β-Galactosidase Assay (MUG). G-Biosciences.

-

2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-phenethyl-acetamide. PubChem. [Link]

-

Kultti, A., et al. (2019). 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing. Molecules, 24(23), 4272. [Link]

-

Portilla, J., et al. (2022). 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. Molbank, 2022(3), M1453. [Link]

- Tablet, C., Balaban, A. T., & Hillebrand, M. (2015). FLUORESCENCE QUENCHING STUDY OF AN OXAZOLE DERIVATIVE BY METAL IONS. Revue Roumaine de Chimie, 60(7-8), 731-736.

- A Quantifluor™-ST Fluorometer Method for 4-methylumbelliferone Application Note.

-

Synthesis of (4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid hydrazide 1. ResearchGate. [Link]

-

Ghosh, K., et al. (2014). Colourimetric and fluorescent detection of oxalate in water by a new macrocycle-based dinuclear nickel complex. Dalton Transactions, 43(12), 4618-4621. [Link]

-

GCase Activity Assay with 4-Mu. Protocols.io. [Link]

-

4-Methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate. National Center for Biotechnology Information. [Link]

-

Tian, X., et al. (2018). 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer. Frontiers in Immunology, 9, 1233. [Link]

-

(a) Fluorescence spectra of 4MU in different concentrations; (b) plot... ResearchGate. [Link]

-

4-Methyl-2-oxo-2H-chromen-7-yl 4-meth-oxy-benzene-sulfonate. PubMed. [Link]

-

Goral, K., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Molecules, 26(2), 478. [Link]

-

Breydo, L. (2020). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy Online. [Link]

-

Tian, X., et al. (2018). 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer. Frontiers in Immunology, 9, 1233. [Link]

-

The potential of 4-Methylumbelliferone to be repurposed for treating liver fibrosis. PubMed. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]

-

Evaluation of novel fluorogenic substrates for the detection of glycosidases in Escherichia coli and enterococci. ResearchGate. [Link]

-

A fluorogenic substrate for beta-glucuronidase: applications in fluorometric, polyacrylamide gel and histochemical assays. PubMed. [Link]

-

4-Methylumbelliferone (4-MU) in cancer treatment. Clinicum St. Georg. [Link]

-

Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation. DigitalCommons@TMC. [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. [Link]

-

Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. National Center for Biotechnology Information. [Link]

-

Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates. ResearchGate. [Link]

-

Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. [Link]

-

Comparison of the adhesion of calcium oxalate monohydrate to HK-2 cell. International Journal of Nanomedicine. [Link]

Sources

- 1. 4-Methylumbelliferone | TargetMol [targetmol.com]

- 2. US6171810B1 - Method for detecting and assaying exoglycosidase activity - Google Patents [patents.google.com]

- 3. Frontiers | 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer [frontiersin.org]

- 4. promega.com [promega.com]

- 5. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.protocols.io [content.protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Colourimetric and fluorescent detection of oxalate in water by a new macrocycle-based dinuclear nickel complex: a remarkable red shift of the fluorescence band - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

MSDS and safety data for methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate

An In-depth Technical Guide on the Core Safety and Handling of Methyl 4-Methyl-2-oxo-2H-chromen-7-yl Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction